molecular formula C12H16Cl2N2O2 B560311 4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride

4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride

Cat. No.: B560311
M. Wt: 291.17 g/mol
InChI Key: ODENAPXTSFPACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent VMAT2 substrate (IC50 app = 1.15 μM). Allows detection of VMAT2 subcellular locations in cell culture. Exhibits no detectable inhibition of DAT. Excitation maximum = 369 nm;  emission maximum = 464 nm.

Biochemical Analysis

Biochemical Properties

FFN 206 dihydrochloride interacts with VMAT2, a protein that transports monoamines - neurotransmitters like dopamine, norepinephrine, serotonin, and histamine - from neuronal cytosol into synaptic vesicles . The nature of this interaction is that of a substrate and enzyme, where FFN 206 dihydrochloride is the substrate .

Cellular Effects

In cell culture, FFN 206 dihydrochloride allows the detection of VMAT2 subcellular locations . It does not inhibit the dopamine transporter (DAT), indicating its specificity for VMAT2 . The compound’s influence on cell function is primarily through its interaction with VMAT2, which plays a crucial role in neurotransmitter release, thereby affecting cell signaling pathways .

Molecular Mechanism

At the molecular level, FFN 206 dihydrochloride acts as a substrate for VMAT2 . It does not exhibit detectable inhibition of DAT, suggesting that it does not bind to or inhibit this transporter

Metabolic Pathways

As it is a substrate for VMAT2, it may be involved in the metabolic pathways related to the transport of monoamine neurotransmitters .

Transport and Distribution

FFN 206 dihydrochloride is transported and distributed within cells via its interaction with VMAT2 . It localizes to VMAT2-expressing acidic compartments within cells .

Subcellular Localization

The subcellular localization of FFN 206 dihydrochloride is primarily in VMAT2-expressing acidic compartments . It does not appear to label other organelles, indicating its specific localization .

Properties

IUPAC Name

4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.2ClH/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;;/h2-3,6-7,14H,4-5,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODENAPXTSFPACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride
Reactant of Route 2
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride
Reactant of Route 3
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride
Reactant of Route 4
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride

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